molecular formula C8H6N4 B1525320 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-49-2

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B1525320
M. Wt: 158.16 g/mol
InChI Key: PPQBIZMIVVQAEB-UHFFFAOYSA-N
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Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds that have shown potent activities against various types of tumors .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors for fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” consists of a pyrrolopyridine core with an amino group at the 3-position and a carbonitrile group at the 6-position . The exact structure can be viewed using specific software .


Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” can be inferred from its molecular structure . For example, it has a molecular weight of 143.15 .

Scientific Research Applications

Synthesis and Derivative Formation

Research has shown innovative methods for synthesizing derivatives of pyrrolo[3,2-b]pyridines, including 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. One study details an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives, which are then transformed into substituted pyrrolo[3,2-b]pyridines through the Friedlander reaction. This method benefits from microwave irradiation, leading to high conversion rates and shorter reaction times, highlighting the compound's synthetic flexibility and potential for generating diverse chemical structures for further investigation (Salaheldin et al., 2010).

Structural and Spectral Analysis

The structural and spectral properties of pyrrolo[3,2-b]pyridine derivatives have been extensively studied. For example, the crystal structure of a closely related compound was determined through single-crystal X-ray diffraction, providing insight into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Ganapathy et al., 2015).

Novel Synthetic Methods

Another facet of research focuses on developing novel synthetic methods for preparing pyrrolo[3,2-b]pyridine derivatives. For instance, a one-pot procedure for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides has been developed, showcasing innovative approaches to synthesizing structurally complex heterocycles (Kobayashi et al., 2012).

Application in Fluorescence and Antimicrobial Activity

Research into pyrrolo[3,2-b]pyridine derivatives has also explored their potential applications, including fluorescence properties and antimicrobial activity. A study synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, investigating their fluorescence properties and potential as antibacterial agents. This suggests possible applications in bioimaging, sensor development, or as leads for developing new antimicrobial compounds (Girgis et al., 2004).

Future Directions

The future directions for the research and development of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” and related compounds could involve further optimization of their structures to enhance their FGFR inhibitory activity . This could potentially lead to the development of more effective therapies for various types of tumors .

properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBIZMIVVQAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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